BenchChemオンラインストアへようこそ!

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid (CAS 103058-77-1) is a heterocyclic building block featuring a 1,2,4-triazole core bearing a C5-methyl group, an N1-(3-trifluoromethyl)phenyl substituent, and a C3-carboxylic acid handle. With a molecular weight of 271.2 g/mol and formula C₁₁H₈F₃N₃O₂, it is commercially supplied at ≥95% purity , positioning it as a functionalized scaffold for amide coupling and further derivatization in medicinal chemistry and agrochemical research programs where the 3-CF₃-phenyl pharmacophore is specifically required.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.199
CAS No. 103058-77-1
Cat. No. B2475392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
CAS103058-77-1
Molecular FormulaC11H8F3N3O2
Molecular Weight271.199
Structural Identifiers
SMILESCC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H8F3N3O2/c1-6-15-9(10(18)19)16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
InChIKeyKYNHXXIWJLMWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic Acid: Core Building Block Profile


5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid (CAS 103058-77-1) is a heterocyclic building block featuring a 1,2,4-triazole core bearing a C5-methyl group, an N1-(3-trifluoromethyl)phenyl substituent, and a C3-carboxylic acid handle . With a molecular weight of 271.2 g/mol and formula C₁₁H₈F₃N₃O₂, it is commercially supplied at ≥95% purity , positioning it as a functionalized scaffold for amide coupling and further derivatization in medicinal chemistry and agrochemical research programs where the 3-CF₃-phenyl pharmacophore is specifically required.

Why Substituting 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic Acid with Non-Fluorinated or Regioisomeric Analogs Compromises Lead Quality


The presence and position of the CF₃ group on the N1-phenyl ring fundamentally alters key physicochemical properties that govern molecular recognition, ADME behavior, and synthetic utility. Generic substitution by the non-fluorinated phenyl analog (CAS 1016-57-5) or the N1-unsubstituted core (CAS 7169-98-4) results in substantially different lipophilicity, acid dissociation, and hydrogen-bonding capacity . The quantitative evidence below demonstrates that these differences cannot be compensated by downstream tuning; the precise 3-CF₃-phenyl/5-methyl/3-COOH arrangement defines a unique property vector for which direct analogs are not functional equivalents.

Quantitative Differentiation Evidence: 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Differentiation: 3-CF₃-Phenyl Substitution Increases logP by ~0.66 Units vs. Parent Phenyl Analog

Introduction of the 3-CF₃ group onto the N1-phenyl ring increases predicted logP by approximately 0.66 units relative to the unsubstituted phenyl comparator (CAS 1016-57-5) [1]. This shift in lipophilicity directly impacts membrane permeability and non-specific binding profiles, making the compound a distinct starting point for CNS or intracellular target programs.

Lipophilicity Drug Design Physicochemical Properties

Acidity Modulation: 3-CF₃-Phenyl Group Lowers Predicted pKa by at Least 3.8 Units vs. N1-Unsubstituted Core

The combination of the N1-aryl ring and the electron-withdrawing 3-CF₃ substituent substantially acidifies the carboxylic acid moiety. The predicted pKa of 3.34 for the target compound is at least 3.8 units lower than that of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which lacks the N1-aryl substitution and has a predicted pKa in the neutral range (~7.1) [1]. This shifts the compound's ionization state at physiological pH, affecting solubility, permeability, and protein binding.

Acid Dissociation Constant Bioavailability Salt Formation

Hydrogen Bond Acceptor Capacity: m-CF₃-Phenyl Substitution Adds One HBA vs. Parent Phenyl Analog While Preserving Donor Count

The 3-CF₃ group introduces three additional fluorine atoms that can act as weak hydrogen bond acceptors, increasing the total hydrogen bond acceptor (HBA) count from 4 (in the unsubstituted phenyl analog, CAS 1016-57-5) to 5 in the target compound, while maintaining a single hydrogen bond donor . This altered HBA/HBD ratio influences target binding thermodynamics and crystal packing interactions.

Hydrogen Bonding Binding Affinity Molecular Recognition

Molecular Weight and PSA Tuning: 33% Higher MW vs. Parent Phenyl Analog Expands Chemical Space Coverage

With a molecular weight of 271.2 Da, the target compound is 33% heavier than the parent phenyl analog (203.2 Da), moving it from a fragment-sized entity (MW < 250) into the lower end of lead-like chemical space . This shift is accompanied by a change in topological polar surface area, expanding the diversity of compound libraries and providing access to a differentiated property space for fragment elaboration.

Fragment-Based Drug Discovery Lead-Like Properties Chemical Space

Recommended Application Scenarios for 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity for CNS or Intracellular Targets

When a lead series built on the 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold (CAS 1016-57-5) shows insufficient membrane permeability or target engagement, this compound offers a predictable logP increase of ~0.66 units . The 3-CF₃ substitution provides a well-characterized lipophilicity boost without introducing additional rotatable bonds, preserving ligand efficiency while potentially improving blood-brain barrier penetration. Researchers should directly compare permeability data (PAMPA or Caco-2) between the parent phenyl and 3-CF₃-phenyl analogs rather than assuming equivalence.

Fragment-Based Drug Discovery: Scaffold with Predictable Ionization State for Biophysical Screening

The pKa of 3.34 indicates that the carboxylic acid group will be predominantly ionized at physiological pH 7.4 , making this compound suitable for fragment screening by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under conditions where a negatively charged fragment is desired. This contrasts sharply with N1-unsubstituted triazole-3-carboxylic acids (pKa ~7.1), which exist as a mixture of neutral and anionic species at pH 7.4, complicating binding data interpretation. Procurement teams should select this compound when a single, well-defined ionization state is required for fragment library design.

Agrochemical Intermediate: Accessing Trifluoromethyl-Substituted Triazole Fungicides and Herbicides

The 3-CF₃-phenyl-1,2,4-triazole motif is a recognized pharmacophore in multiple agrochemical patents, particularly for fungicidal and herbicidal applications . This compound's carboxylic acid handle enables direct amidation or esterification to generate diverse compound libraries for crop protection screening. The specific 5-methyl/3-COOH/3-CF₃-phenyl arrangement maps onto generic Markush structures in pesticide patents, making it a preferred intermediate over regioisomeric (2-CF₃ or 4-CF₃) analogs that fall outside optimized SAR. Procurement for agrochemical discovery should prioritize this specific regioisomer to align with patent-disclosed activity cliffs.

Chemical Biology Tool Compound: Fluorine Probe for ¹⁹F NMR and Metabolic Stability Studies

The three equivalent fluorine atoms of the CF₃ group serve as a sensitive ¹⁹F NMR probe for protein-ligand binding studies . When conjugated to target-binding moieties via the carboxylic acid, this scaffold enables ¹⁹F-based competition experiments. Additionally, the CF₃ group is known to confer oxidative metabolic stability relative to non-fluorinated phenyl rings, as documented in class-level medicinal chemistry analyses . Researchers requiring a fluorinated triazole scaffold with a covalent attachment point for bioconjugation should select this compound over the non-fluorinated phenyl analog, which lacks the ¹⁹F handle and the associated metabolic advantages.

Quote Request

Request a Quote for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.